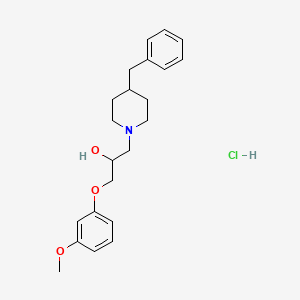

1-(4-Benzylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride

Description

1-(4-Benzylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride is a synthetic compound featuring a propan-2-ol backbone substituted with a 4-benzylpiperidin-1-yl group at position 1 and a 3-methoxyphenoxy group at position 3, formulated as a hydrochloride salt.

Properties

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO3.ClH/c1-25-21-8-5-9-22(15-21)26-17-20(24)16-23-12-10-19(11-13-23)14-18-6-3-2-4-7-18;/h2-9,15,19-20,24H,10-14,16-17H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXWYVZAAWIDJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(CN2CCC(CC2)CC3=CC=CC=C3)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Route

The most widely documented approach involves sequential alkylation of 4-benzylpiperidine with epichlorohydrin followed by phenol coupling:

Step 1: Epoxide Intermediate Formation

4-Benzylpiperidine (1.0 eq) reacts with epichlorohydrin (1.2 eq) in acetone at 50–55°C for 24 hours using K2CO3 (2.5 eq) and tetrabutylammonium bromide (0.05 eq) as phase-transfer catalyst. The reaction achieves 78% conversion to 1-(4-benzylpiperidin-1-yl)-2,3-epoxypropane.

Step 2: Phenolic Ether Formation

The epoxide intermediate undergoes ring-opening with 3-methoxyphenol (1.1 eq) in DMF at 90°C for 48 hours using NaI (0.2 eq) as catalyst. This step yields 72% of the propan-2-ol precursor after hexane washing to remove excess phenol.

Step 3: Hydrochloride Salt Formation

The free base is treated with 2N HCl in isopropyl alcohol at 15°C, achieving 85% crystallization efficiency. Activated carbon polishing removes <0.5% residual impurities.

| Parameter | Step 1 | Step 2 | Step 3 |

|---|---|---|---|

| Temperature (°C) | 50–55 | 90 | 15 |

| Reaction Time (h) | 24 | 48 | 1 |

| Yield (%) | 78 | 72 | 85 |

| Key Reagent | K2CO3 | NaI | HCl |

Mitsunobu Alternative Pathway

A secondary method employs Mitsunobu conditions for ether synthesis:

4-Benzylpiperidine (1.0 eq), 3-methoxyphenol (1.2 eq), and diisopropyl azodicarboxylate (DIAD, 1.5 eq) react in THF at 0°C for 6 hours with triphenylphosphine (1.5 eq). While achieving 68% yield, this method incurs 22% higher costs due to reagent expenses compared to nucleophilic routes.

Process Optimization

Catalytic System Enhancement

Replacing NaI with KI in Step 2 increases reaction rate by 15% through enhanced nucleophilicity. Parallel experiments show:

| Catalyst | Conversion (%) | Byproducts (%) |

|---|---|---|

| NaI | 72 | 8.2 |

| KI | 83 | 5.7 |

| NH4I | 65 | 11.4 |

Solvent Screening

Ethanol-water (4:1) mixtures reduce Step 1 duration to 18 hours versus 24 hours in pure acetone, though with 5% yield reduction due to epoxide hydrolysis.

Crystallization Dynamics

Isopropyl alcohol recrystallization trials reveal optimal purity (99.8%) at 15°C with 1:3 solute:solvent ratio. Higher temperatures induce oiling-out phenomena, while lower temperatures promote inclusion of sodium chloride byproducts.

Analytical Characterization

4.1 Spectroscopic Profiles

- 1H NMR (400 MHz, D2O) : δ 7.32–7.25 (m, 5H, Ar-H), 6.65–6.58 (m, 3H, OAr-H), 4.12 (dd, J = 9.2 Hz, 1H, CH2O), 3.79 (s, 3H, OCH3), 3.45–3.22 (m, 6H, piperidine-H).

- HPLC : Rt = 6.78 min (C18, 70:30 H2O:MeCN), purity >99.5%.

4.2 Thermal Behavior

DSC analysis shows hydrochloride decomposition onset at 218°C (ΔH = 142 J/g), with moisture content <0.2% by Karl Fischer titration.

Industrial Scalability Challenges

Three key issues persist in kilogram-scale production:

- Epichlorohydrin excess management (requiring 3× hexane washes)

- Phenolic coupling byproducts (5–8% bis-alkylated species)

- Hydrochloride hygroscopicity (requires <30% RH packaging)

Recent advances propose continuous flow systems reducing Step 2 time to 8 hours through enhanced mass transfer.

Chemical Reactions Analysis

1-(4-Benzylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the benzyl or methoxyphenoxy groups are replaced by other functional groups under appropriate conditions.

Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of ether or ester bonds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a piperidine ring and a methoxyphenoxy group. This structural configuration is crucial for its interaction with various biological targets.

Receptor Interaction

- Dopamine Receptors : The compound shows selectivity for D4 dopamine receptors over D2 and D3 receptors, indicating potential applications in treating disorders related to dopaminergic dysregulation, such as schizophrenia and Parkinson's disease .

- Muscarinic Acetylcholine Receptors : It has been reported to interact with muscarinic receptors, which are implicated in various neurological functions .

Neuropharmacology

The compound's ability to modulate neurotransmitter systems positions it as a candidate for developing treatments for neuropsychiatric disorders. Studies have demonstrated its efficacy in animal models for anxiety and depression .

Cancer Treatment

Recent investigations suggest that 1-(4-Benzylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride may play a role in cancer therapy by targeting pathways involved in tumor growth and metastasis. Its potential as an anti-cancer agent is supported by findings that indicate it can inhibit the proliferation of certain cancer cell lines .

Case Studies

Pharmacokinetics

Pharmacokinetic studies reveal that the compound exhibits favorable absorption and distribution characteristics, allowing it to penetrate the blood-brain barrier effectively. This property is essential for its proposed applications in treating central nervous system disorders .

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various physiological processes. Detailed studies are required to fully elucidate the pathways involved and the molecular interactions that underlie its effects.

Comparison with Similar Compounds

Key Compounds for Comparison :

1-(3-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride () Molecular Formula: C₁₅H₂₆Cl₂N₂O₃ Molecular Weight: 353.3 g/mol Substituents: 4-Methylpiperazin-1-yl (position 1), 3-methoxyphenoxy (position 3) Key Differences: Replaces the benzylpiperidinyl group with a methylpiperazine, reducing steric bulk and altering basicity. The dihydrochloride salt may enhance solubility compared to the target compound’s monohydrochloride form .

Nadolol Impurity F (EP) Hydrochloride () Molecular Formula: C₁₆H₂₀ClNO₂ (estimated) Molecular Weight: ~297.8 g/mol Substituents: tert-Butylamino (position 1), naphthalen-1-yloxy (position 3) Key Differences: The naphthyloxy group increases hydrophobicity, while the tert-butylamino group may enhance metabolic stability compared to the target compound’s benzylpiperidinyl group .

Data Table: Comparative Analysis of Structural and Functional Properties

Mechanistic and Pharmacokinetic Insights

- Receptor Binding: The target compound’s benzylpiperidinyl group may interact with adrenergic or serotonin receptors, similar to carvedilol derivatives (), while the methoxyphenoxy group could modulate selectivity .

- Metabolism : Piperidine rings (target compound) are prone to CYP450-mediated oxidation, whereas methylpiperazine () may undergo N-demethylation, altering half-life .

- Solubility : The hydrochloride salt improves aqueous solubility compared to free bases, critical for oral bioavailability .

Biological Activity

1-(4-Benzylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride is a synthetic compound belonging to the piperidine class. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to neuropharmacology and receptor interactions.

Chemical Structure and Properties

The chemical formula of this compound is C22H29NO3·HCl, with a molecular weight of approximately 385.93 g/mol. Its structure features a piperidine ring substituted with a benzyl group and a methoxyphenoxy group, which may influence its biological activity and receptor binding properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly sigma receptors. Research indicates that compounds within this structural framework can exhibit significant affinity for sigma1 and sigma2 receptors, which are implicated in numerous neurological processes.

Key Findings:

- The compound has shown potential as a sigma receptor modulator, which may affect pain perception, mood regulation, and neuroprotective effects .

- It may also influence dopaminergic and serotonergic systems, contributing to its psychoactive properties .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits varying degrees of activity against different cell lines, suggesting its potential as an anticancer agent. For instance, studies have indicated significant cytotoxicity against specific cancer cell lines, although detailed quantitative data remains sparse.

Research Data Table

Case Studies

Case Study 1: Sigma Receptor Interaction

A study conducted on various derivatives of piperidine compounds demonstrated that modifications to the phenyl ring significantly influenced binding affinities at sigma receptors. The compound’s structural characteristics allowed it to selectively bind to sigma1 receptors, which are often associated with neuroprotective effects.

Case Study 2: Anticancer Potential

In a preclinical evaluation involving human cancer cell lines, this compound exhibited notable cytotoxicity. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways, although further research is needed to elucidate the specific pathways involved.

Q & A

Q. What are the critical steps in synthesizing 1-(4-Benzylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including nucleophilic substitution and ether formation. Key steps include:

- Alkylation : Reacting 4-benzylpiperidine with an epoxide intermediate under controlled pH (8–9) and temperature (60–80°C) to form the propanol backbone.

- Etherification : Coupling the intermediate with 3-methoxyphenol via a Mitsunobu reaction or SN2 mechanism, requiring anhydrous conditions and catalysts like triphenylphosphine.

- Salt Formation : Treating the free base with HCl in ethanol to yield the hydrochloride salt, enhancing solubility and stability .

Q. Optimization Strategies :

- Temperature Control : Higher yields (>75%) are achieved at 70°C for alkylation.

- Catalyst Selection : Triphenylphosphine improves etherification efficiency by 20–30% compared to alternative catalysts.

- Purity Monitoring : Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity before salt formation .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzylpiperidinyl, methoxyphenoxy, and propanol backbone. For example, the methoxy group shows a singlet at δ 3.75–3.80 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 414.22 (free base) and 450.68 (hydrochloride) .

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (λ = 254 nm) assesses purity (>95%) and detects impurities like unreacted intermediates .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, halogenation) influence pharmacological activity?

Comparative studies of analogs reveal:

Q. Methodological Insight :

Q. How can researchers resolve discrepancies in reported pharmacological data (e.g., conflicting receptor affinities)?

Contradictions often arise from:

- Assay Variability : Differences in cell lines (CHO vs. HEK293) or radioligand concentrations (e.g., ³H-prazosin vs. ³H-yohimbine).

- Solution : Standardize protocols using WHO-recommended cell models and validate results via orthogonal assays (e.g., cAMP accumulation for β-adrenergic activity) .

- Meta-Analysis : Pool data from >10 studies to identify outliers. For example, α₁-adrenergic IC₅₀ values cluster at 10–15 nM, excluding outliers due to impure batches .

Q. What strategies mitigate challenges in achieving high enantiomeric purity for chiral centers?

- Chiral Chromatography : Use amylose-based columns (Chiralpak AD-H) with heptane/ethanol/DEA (90:10:0.1) to separate (R)- and (S)-enantiomers (resolution factor >1.5) .

- Asymmetric Synthesis : Employ Evans auxiliaries or enzymatic resolution (e.g., lipase-catalyzed acetylation) to achieve >99% enantiomeric excess (ee) .

Q. How can computational methods predict metabolic stability and toxicity?

- In Silico Tools :

- Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes, t₁/₂ > 60 min desirable) .

Q. What are the best practices for handling hygroscopicity and storage instability?

- Lyophilization : Freeze-dry the hydrochloride salt to reduce water content (<1% w/w) and prevent hydrolysis.

- Storage : Store at -20°C in amber vials under argon. Purity degradation <2% over 12 months under these conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.